molecular formula C9H8N4O B13132020 8-Amino-1,7-naphthyridine-5-carboxamide

8-Amino-1,7-naphthyridine-5-carboxamide

Cat. No.: B13132020
M. Wt: 188.19 g/mol
InChI Key: YIXBBFDMVYHJJO-UHFFFAOYSA-N
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Description

8-Amino-1,7-naphthyridine-5-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an amino group at the 8th position and a carboxamide group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,7-naphthyridine-5-carboxamide typically involves the nucleophilic substitution reaction of a naphthyridine precursor with an appropriate amine. For instance, various 5- and 8-amino substituted-1,6-naphthyridine-7-carboxamides can be obtained through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-1,7-naphthyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the naphthyridine core.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve amines, alcohols, or thiols as nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

8-Amino-1,7-naphthyridine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-1,7-naphthyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer or antimicrobial agent .

Comparison with Similar Compounds

Uniqueness: 8-Amino-1,7-naphthyridine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxamide groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

8-amino-1,7-naphthyridine-5-carboxamide

InChI

InChI=1S/C9H8N4O/c10-8-7-5(2-1-3-12-7)6(4-13-8)9(11)14/h1-4H,(H2,10,13)(H2,11,14)

InChI Key

YIXBBFDMVYHJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C(=O)N)N)N=C1

Origin of Product

United States

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